

A Spectroscopic Guide to 4-Fluorophenethyl Alcohol: Structure, Characterization, and Methodologies

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Compound of Interest

Compound Name: 4-Fluorophenethyl alcohol

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Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for **4-Fluorophenethyl alcohol** (CAS 7589-27-7), a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond data presentation, this guide emphasizes the rationale behind experimental choices and provides robust, self-validating protocols for data acquisition, ensuring technical accuracy and reproducibility.

Introduction: The Chemical Significance of 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is an aromatic alcohol distinguished by a fluorine atom at the para position of the benzene ring. Its molecular formula is $\text{C}_8\text{H}_9\text{FO}$, and it has a molecular weight of approximately 140.15 g/mol. [1][2] The introduction of fluorine into organic molecules is a critical strategy in drug development, often used to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Consequently, the unambiguous structural confirmation of fluorinated intermediates like **4-Fluorophenethyl alcohol** is paramount.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound, providing the foundational data necessary for quality control, reaction monitoring, and structural verification in a research and development setting.

Molecular Structure and Spectroscopic Correlation

The structural features of **4-Fluorophenethyl alcohol**—a para-substituted benzene ring, an ethyl linker, and a primary alcohol—give rise to a distinct and interpretable set of spectroscopic signals. Understanding the origin of these signals is key to confirming the molecule's identity and purity.

Caption: Molecular structure of **4-Fluorophenethyl alcohol** with atom labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **4-Fluorophenethyl alcohol**, both ^1H and ^{13}C NMR provide definitive information about its carbon-hydrogen framework.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Table 1: ^1H NMR Data for **4-Fluorophenethyl Alcohol** (90 MHz, CDCl_3)[3]

Assigned Protons	Chemical Shift (δ , ppm)	Deduced Multiplicity	Integration
Ar-H (meta to F)	~7.16	Doublet of Doublets (dd)	2H
Ar-H (ortho to F)	~6.99	Doublet of Doublets (dd)	2H
-CH ₂ -OH	~1.80	Singlet (broad)	1H
Ar-CH ₂ -CH ₂ -OH	~3.80	Triplet (t)	2H
Ar-CH ₂ -CH ₂ -OH	~2.82	Triplet (t)	2H

Interpretation and Experimental Rationale:

- **Aromatic Region (δ 6.9-7.2 ppm):** The para-substitution pattern creates a symmetrical 'AA'BB' spin system, which often appears as two sets of doublet of doublets.[3] The protons ortho to the electron-donating fluorine atom are shielded and appear upfield (\sim 6.99 ppm), while the protons meta to the fluorine are further downfield (\sim 7.16 ppm).[3]
- **Aliphatic Chain (δ 2.8-3.8 ppm):** The two methylene groups (-CH₂-) form a classic ethyl system. The benzylic protons (Ar-CH₂-) at \sim 2.82 ppm are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent methylene group. The methylene protons attached to the oxygen (-CH₂-OH) are further deshielded by the electronegative oxygen atom, resonating at \sim 3.80 ppm and also appearing as a triplet.[3][4]
- **Hydroxyl Proton (δ \sim 1.80 ppm):** The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[4] It typically appears as a broad singlet because its coupling to adjacent protons is often averaged out by rapid chemical exchange.[3][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Table 2: Predicted ¹³C NMR Data for **4-Fluorophenethyl Alcohol**

Assigned Carbons	Predicted Chemical Shift (δ , ppm)	Rationale
C-F	160-164 (d, $^1J_{CF} \approx 245$ Hz)	Direct attachment to highly electronegative fluorine causes significant deshielding and a large one-bond C-F coupling constant.
Ar-C (ipso, attached to ethyl)	~134	Quaternary carbon, slightly deshielded by the alkyl substituent.
Ar-CH (meta to F)	~130 (d, $^3J_{CF} \approx 8$ Hz)	Aromatic CH carbons typically resonate in this region.[6] A small three-bond coupling to fluorine is expected.
Ar-CH (ortho to F)	~115 (d, $^2J_{CF} \approx 21$ Hz)	Shielded by the electron-donating effect of fluorine. A two-bond C-F coupling is characteristic.
-CH ₂ -OH	~63	Aliphatic carbon attached to oxygen, significantly deshielded.[4]
Ar-CH ₂ -	~38	Benzylic carbon, deshielded relative to a simple alkane but shielded relative to the oxygen-bearing carbon.

Interpretation and Experimental Rationale: The most notable feature is the large splitting of the C4 signal due to one-bond coupling with the ¹⁹F nucleus ($^1J_{CF}$), a definitive indicator of a C-F bond. The smaller two- and three-bond couplings ($^2J_{CF}$ and $^3J_{CF}$) on the other aromatic carbons confirm the substitution pattern. The aliphatic carbons at ~63 ppm and ~38 ppm are characteristic of the hydroxyethyl side chain.[4]

NMR Experimental Protocol

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

- Sample Preparation:
 - Accurately weigh 10-20 mg of **4-Fluorophenethyl alcohol**.^[7]
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a versatile solvent for non-polar to moderately polar compounds and its residual proton peak at δ 7.26 ppm provides a convenient internal reference.^[7]
 - Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.^[7]
- Instrument Setup and Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the field frequency using the deuterium signal from the solvent. This step is critical for maintaining a stable magnetic field during acquisition.
 - Shim the magnetic field to optimize its homogeneity across the sample volume, which results in sharp, well-resolved peaks.
 - Acquire the ^1H spectrum using a standard pulse sequence. For ^{13}C analysis, acquire a proton-decoupled spectrum to simplify the signals to singlets and improve the signal-to-noise ratio.^[8]
- Data Processing:
 - Apply a Fourier transform to the raw Free Induction Decay (FID) data.
 - Perform phase and baseline corrections to ensure accurate peak integration and presentation.

- Calibrate the chemical shift axis using the residual solvent peak (CHCl_3 at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for quickly identifying the presence of key structural motifs.

Table 3: Characteristic IR Absorptions for **4-Fluorophenethyl Alcohol**

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Intensity
3550–3200	O–H Stretch	Alcohol (-OH)	Strong, Broad
3100–3000	C–H Stretch	Aromatic (=C-H)	Medium
3000–2850	C–H Stretch	Aliphatic (-C-H)	Medium
1600–1585, 1500-1400	C=C Stretch	Aromatic Ring	Medium
~1220	C–F Stretch	Aryl-Fluoride	Strong
1320–1000	C–O Stretch	Primary Alcohol	Strong
900-675	C-H Bend (out-of-plane)	p-disubstituted aromatic	Strong

Interpretation and Experimental Rationale: The IR spectrum of **4-Fluorophenethyl alcohol** is dominated by several key features. A very broad and strong absorption in the 3550–3200 cm^{-1} region is the hallmark of the hydrogen-bonded O-H stretch of the alcohol group.[9] The presence of both aromatic C-H stretches (above 3000 cm^{-1}) and aliphatic C-H stretches (below 3000 cm^{-1}) confirms the hybrid nature of the molecule.[10] Multiple sharp peaks in the 1600–1400 cm^{-1} region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[6] A strong absorption around 1220 cm^{-1} is indicative of the C-F bond, and a strong C-O stretching band will be present in the 1320–1000 cm^{-1} range.[9] The out-of-plane C-H bending pattern in the 900–675 cm^{-1} region can further confirm the 1,4- (para) substitution pattern of the aromatic ring.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like **4-Fluorophenethyl alcohol**.

Table 4: Key Mass Spectrometry Data (EI) for **4-Fluorophenethyl Alcohol**[3]

m/z	Proposed Fragment Ion	Relative Intensity (%)
140	$[\text{C}_8\text{H}_9\text{FO}]^{+\cdot}$ (Molecular Ion, $\text{M}^{+\cdot}$)	23.4
122	$[\text{M} - \text{H}_2\text{O}]^{+\cdot}$	Minor
109	$[\text{C}_7\text{H}_6\text{F}]^+$ (Fluorotropylium ion)	100 (Base Peak)

Interpretation and Experimental Rationale: Under electron ionization, **4-Fluorophenethyl alcohol** will readily form a molecular ion ($\text{M}^{+\cdot}$) at m/z 140, confirming its molecular weight.[3] The most favorable fragmentation pathway for phenethyl derivatives is the benzylic cleavage of the $\text{C}\alpha\text{-C}\beta$ bond. This cleavage yields a highly stable, resonance-delocalized benzyl-type cation. For **4-Fluorophenethyl alcohol**, this fragmentation results in the formation of the 4-fluorobenzyl radical and the $[\text{CH}_2\text{OH}]^+$ cation (m/z 31), or more favorably, the loss of a neutral CH_2OH radical to form the 4-fluorobenzyl cation, which rearranges to the exceptionally stable fluorotropylium cation at m/z 109. This fragment is consistently the base peak in the spectrum. [3] Alcohols can also undergo dehydration, leading to a minor peak at m/z 122 ($[\text{M}-18]^{+\cdot}$).[11]

Caption: Primary fragmentation pathways of **4-Fluorophenethyl alcohol** in EI-MS.

Conclusion

The spectroscopic analysis of **4-Fluorophenethyl alcohol** provides a clear and consistent picture of its molecular structure. ^1H and ^{13}C NMR define the precise connectivity of the carbon-hydrogen framework and confirm the para-fluoro substitution pattern. Infrared spectroscopy rapidly verifies the presence of the key alcohol and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable fluorotropylium ion. The integration of these

techniques, guided by the robust protocols outlined herein, provides a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

References

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [\[Link\]](#)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Interpretation of IR Spectra. Retrieved from a relevant organic chemistry textbook source or equivalent online resource.
- PubChem. (n.d.). **4-Fluorophenethyl Alcohol**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **4-Fluorophenethyl Alcohol** - Spectral Information. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [\[Link\]](#)
- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [\[Link\]](#)
- University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from a relevant educational source detailing spectroscopy of alcohols.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- OpenOChem Learn. (n.d.). Alcohols. Retrieved from [\[Link\]](#)

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [\[Link\]](#)
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [\[Link\]](#)

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Sources

1. youtube.com [youtube.com]
 2. chem.libretexts.org [chem.libretexts.org]
 3. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR spectrum [chemicalbook.com]
 4. Alcohols | OpenOChem Learn [learn.openochem.org]
 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
 7. orgchemboulder.com [orgchemboulder.com]
 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
 9. orgchemboulder.com [orgchemboulder.com]
 10. orgchemboulder.com [orgchemboulder.com]
 11. chem.libretexts.org [chem.libretexts.org]
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